molecular formula C22H24N4O2S B11144264 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide

Cat. No.: B11144264
M. Wt: 408.5 g/mol
InChI Key: RJGSVHBDPNXCDH-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to a benzyl group and an oxobutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide typically involves multi-step procedures. One common route includes the initial formation of the benzisothiazole ring, followed by the introduction of the piperazine moiety. The final steps involve the attachment of the benzyl group and the oxobutanamide chain. Reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide involves its interaction with specific molecular targets, primarily dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders. The pathways involved include the inhibition of dopamine reuptake and antagonism of serotonin receptors, leading to altered neurotransmission and therapeutic effects .

Biological Activity

The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide , also known as a derivative of benzisothiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H26N4O2S
  • Molecular Weight : 430.55 g/mol
  • CAS Number : 105981-34-8

Synthesis

The synthesis of this compound typically involves the cyclization of piperazine derivatives with benzisothiazole moieties. The reaction conditions often include the use of bases such as DBU to facilitate the formation of the desired product. The synthetic route can be optimized for yield and purity using techniques like continuous flow reactors.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Caspase-3 Inhibition : It has been identified as a potential caspase-3 inhibitor, which plays a crucial role in apoptosis regulation.
  • Receptor Activity : The compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, while also functioning as a partial agonist at 5-HT1A receptors, suggesting implications in neuropharmacology.

Antimicrobial Properties

Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial activity. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. In vitro studies report Minimum Inhibitory Concentrations (MIC) ranging from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity .

Anti-Cancer Potential

Studies have explored the anti-cancer properties of benzisothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression .

Neuroprotective Effects

Given its receptor activity profile, this compound is under investigation for potential neuroprotective effects. Its modulation of serotonin and dopamine pathways may offer therapeutic benefits in treating neurodegenerative diseases and mood disorders.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzisothiazole derivatives demonstrated that compounds structurally similar to the target molecule exhibited potent antimicrobial activity against resistant strains of bacteria. The results highlighted the importance of functional groups in enhancing efficacy against specific pathogens .

Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against various cancer cell lines, showing significant cytotoxicity. The mechanism was linked to the induction of apoptosis via caspase pathways, emphasizing its potential as an anti-cancer agent .

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-benzyl-4-oxobutanamide

InChI

InChI=1S/C22H24N4O2S/c27-20(23-16-17-6-2-1-3-7-17)10-11-21(28)25-12-14-26(15-13-25)22-18-8-4-5-9-19(18)29-24-22/h1-9H,10-16H2,(H,23,27)

InChI Key

RJGSVHBDPNXCDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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